molecular formula C13H14Cl4O3 B8523493 4-{2,6-Dichloro-4-[(3,3-dichloroprop-2-EN-1-YL)oxy]phenoxy}butan-1-OL CAS No. 791064-06-7

4-{2,6-Dichloro-4-[(3,3-dichloroprop-2-EN-1-YL)oxy]phenoxy}butan-1-OL

Cat. No.: B8523493
CAS No.: 791064-06-7
M. Wt: 360.1 g/mol
InChI Key: AIHQSKQTCFASBG-UHFFFAOYSA-N
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Description

4-{2,6-Dichloro-4-[(3,3-dichloroprop-2-EN-1-YL)oxy]phenoxy}butan-1-OL is a useful research compound. Its molecular formula is C13H14Cl4O3 and its molecular weight is 360.1 g/mol. The purity is usually 95%.
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Properties

CAS No.

791064-06-7

Molecular Formula

C13H14Cl4O3

Molecular Weight

360.1 g/mol

IUPAC Name

4-[2,6-dichloro-4-(3,3-dichloroprop-2-enoxy)phenoxy]butan-1-ol

InChI

InChI=1S/C13H14Cl4O3/c14-10-7-9(19-6-3-12(16)17)8-11(15)13(10)20-5-2-1-4-18/h3,7-8,18H,1-2,4-6H2

InChI Key

AIHQSKQTCFASBG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)OCCCCO)Cl)OCC=C(Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Twenty seven grams (0.067 mole) of 4-[4-(3,3-dichloroprop-2-enyloxy)-2,6-dichlorophenoxy]butyl acetate was stirred and a solution of 5.4 grams (0.134 mole) of sodium hydroxide in 300 mL of methanol was added portion-wise. Upon completion of addition the reaction mixture was stirred at ambient temperature during a two hour period. After this time the reaction mixture was stirred with 400 mL of water and was neutralized with concentrated hydrochloric acid. The neutral mixture was extracted with four 150 mL portions of diethyl ether, and the combined extracted were washed with one 150 mL portion of an aqueous solution saturated with sodium chloride. The organic layer was dried with sodium sulfate, filtered, and the filtrate was concentrated under reduced pressure to a residue, yielding 22.5 grams of the subject compound. The NMR spectrum was consistent with the proposed structure.
Name
4-[4-(3,3-dichloroprop-2-enyloxy)-2,6-dichlorophenoxy]butyl acetate
Quantity
0.067 mol
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

This compound was prepared in a manner analogous to that of Step D of Example 1, using 9.3 grams (0.036 mole) of 3,5-dichloro-4-(4-hydroxybutoxy)phenol, 7.7 grams (0.042 mole) of 1,1,1,3-tetrachloropropane and 11.7 grams (0.080 mole) of potassium carbonate in 300 mL of DMF. The crude product was purified with column chromatography on silica gel using mixtures of 1:4 and 1:1 ethyl acetate and hexane as eluants. The appropriate fractions were combined and concentrated under reduced pressure, yielding 8.0 grams of the subject compound. The NMR spectrum was consistent with the proposed structure.
Name
3,5-dichloro-4-(4-hydroxybutoxy)phenol
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step Two
Quantity
11.7 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

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